REACTION_CXSMILES
|
[C:1]([C:5]1[CH:26]=[CH:25][C:8]([O:9][CH:10]([C:16]2[CH:21]=[C:20]([OH:22])[C:19]3C[C:18]=3[C:17]=2O)[C:11]([O:13]CC)=[O:12])=[C:7]([CH2:27][CH2:28][CH3:29])[CH:6]=1)([O:3][CH3:4])=[O:2].[CH3:30][OH:31]>>[C:1]([C:5]1[CH:26]=[CH:25][C:8]([O:9][CH:10]([C:16]2[CH:17]=[CH:18][C:19]3[O:31][CH2:30][O:22][C:20]=3[CH:21]=2)[C:11]([OH:13])=[O:12])=[C:7]([CH2:27][CH2:28][CH3:29])[CH:6]=1)([O:3][CH3:4])=[O:2]
|
Name
|
3
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC(=C(OC(C(=O)OCC)C2=C(C3=C(C(=C2)O)C3)O)C=C1)CCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for an additional 30 minutes at which point TLC analysis (CH2Cl2 -MeOH-NH4OH 90:10:1)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
37 mL of a 5.0N aqueous solution of sodium hydroxide was added over a 30 minute period via an addition funnel
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
the bulk of the organic solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The precipitated organic product and the aqueous layer were next partitioned between CH2Cl2 (1 L) and water (1 L) which
|
Type
|
CUSTOM
|
Details
|
produced a copious emulsion
|
Type
|
WAIT
|
Details
|
The reaction mixture was then aged overnight in a refrigerator which
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
resulted in crystallization of the organic product
|
Type
|
CUSTOM
|
Details
|
The crystalline solid was separated from the two phase mixture by filtration
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=CC(=C(OC(C(=O)O)C2=CC3=C(C=C2)OCO3)C=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |